![molecular formula C15H15NO4S B5728578 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid, also known as DASB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies of the serotonin transporter (SERT) in the brain.
Wirkmechanismus
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid selectively binds to the SERT and inhibits the reuptake of serotonin into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, which can lead to enhanced neurotransmission and mood regulation. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has a high affinity for the SERT, with a dissociation constant (Kd) of approximately 0.5 nM.
Biochemical and Physiological Effects
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has been shown to have a number of biochemical and physiological effects related to its inhibition of SERT. These include increased serotonin levels in the brain, altered serotonin receptor function, and changes in neurotransmitter release and uptake. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has also been shown to modulate the activity of various brain regions involved in mood regulation, including the amygdala, prefrontal cortex, and hippocampus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid in PET imaging studies is its high selectivity for the SERT, which allows for accurate measurement of SERT density and occupancy in vivo. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid also has a long half-life, which allows for extended imaging sessions and increased sensitivity. However, 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has some limitations for lab experiments, including its relatively low specific activity and the need for specialized equipment and expertise for PET imaging.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid and its applications in scientific research. These include the development of new radioligands with improved specificity and sensitivity, the investigation of the role of SERT in various neurological and psychiatric disorders, and the development of new therapies targeting the serotonin system. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid and its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid involves a multi-step process that begins with the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride to form 3,4-dimethyl-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with 4-carboxybenzeneboronic acid in the presence of a palladium catalyst to form 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid. The final product is purified by column chromatography and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid is primarily used as a radioligand in PET imaging studies of the SERT in the brain. PET imaging allows for the non-invasive measurement of SERT density and occupancy in vivo, which can provide valuable information about the role of serotonin in various neurological and psychiatric disorders. 3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid has been used in numerous studies to investigate the effects of antidepressant medications, stress, and other factors on SERT function in the brain.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethylphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-7-13(8-11(10)2)16-21(19,20)14-5-3-4-12(9-14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAODMJYPBQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.